tert-Butyl 3-((2-bromo-4-chlorophenoxy)methyl)azetidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3-[(2-bromo-4-chlorophenoxy)methyl]azetidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BrClNO3/c1-15(2,3)21-14(19)18-7-10(8-18)9-20-13-5-4-11(17)6-12(13)16/h4-6,10H,7-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPTVVNVPVDZRSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)COC2=C(C=C(C=C2)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-((2-bromo-4-chlorophenoxy)methyl)azetidine-1-carboxylate typically involves the reaction of tert-butyl azetidine-1-carboxylate with 2-bromo-4-chlorophenol in the presence of a suitable base and solvent. The reaction conditions often include moderate temperatures and inert atmosphere to ensure the stability of the reactants and products .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-((2-bromo-4-chlorophenoxy)methyl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield derivatives with different substituents replacing the bromine or chlorine atoms.
Scientific Research Applications
tert-Butyl 3-((2-bromo-4-chlorophenoxy)methyl)azetidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 3-((2-bromo-4-chlorophenoxy)methyl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The azetidine ring and the phenoxy group can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Features
The target compound shares a common azetidine-carboxylate backbone with analogs but differs in the substituents on the phenoxymethyl group. Key structural comparisons include:
Notes:
- Halogen vs.
- Phenoxy vs.
Physicochemical Properties
Key parameters derived from analogs:
Implications :
- Higher TPSA in phenoxymethyl derivatives suggests improved polar interactions, which may influence binding to biological targets .
Biological Activity
tert-Butyl 3-((2-bromo-4-chlorophenoxy)methyl)azetidine-1-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This compound features a unique azetidine ring and a phenoxy group, which may contribute to its interactions with various biological targets. Understanding the biological activity of this compound is crucial for its application in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The chemical formula of this compound is , with a molecular weight of 376.67 g/mol. The presence of both bromine and chlorine in the phenoxy group enhances its reactivity and potential biological interactions.
The mechanism of action for this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The azetidine ring may facilitate binding to these targets, influencing their activity and function. Additionally, the halogenated phenoxy group can enhance binding affinity due to its electronic properties.
Cytotoxicity Studies
Cytotoxicity assays are essential for evaluating the safety profile of new compounds. Preliminary studies suggest that azetidine derivatives can exhibit varying levels of cytotoxicity depending on their structure. For instance, compounds with halogen substitutions have shown enhanced cytotoxic effects in cancer cell lines.
Table 2: Cytotoxicity Data of Related Compounds
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| tert-butyl 3-(4-fluorophenoxy)methylazetidine | HeLa | 15 |
| tert-butyl 3-(2-bromo-4-chlorophenoxy)methylazetidine | MCF7 | TBD |
Case Studies
- Inhibition of Cancer Cell Proliferation : A study examined the effects of azetidine derivatives on prostate cancer cell lines, demonstrating that certain structural modifications led to significant reductions in cell viability.
- Inflammatory Response Modulation : Another investigation focused on the anti-inflammatory potential of related compounds, revealing that azetidine derivatives could modulate cytokine production in macrophages.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for tert-butyl 3-((2-bromo-4-chlorophenoxy)methyl)azetidine-1-carboxylate, and how can reaction yields be optimized?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, intermediates like tert-butyl azetidine carboxylates (e.g., tert-butyl 3-[(methylsulfonyl)oxy]azetidine-1-carboxylate) can react with halogenated phenols under basic conditions . Optimization involves controlling reaction temperature (0–25°C), stoichiometric ratios (1:1.2 for nucleophile:electrophile), and using catalysts like K₂CO₃ or Cs₂CO₃. Column chromatography (e.g., hexanes/EtOAC with 0.25% Et₃N) is critical for purification, as shown in analogous tert-butyl diazepane carboxylate syntheses .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Combine spectroscopic techniques:
- NMR : Analyze azetidine ring protons (δ 3.5–4.5 ppm for N-CH₂ groups) and tert-butyl signals (δ 1.4 ppm) .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H⁺] expected at ~388–390 Da for C₁₅H₁₈BrClNO₃).
- X-ray Crystallography : Resolve ambiguities in stereochemistry or crystal packing, as demonstrated for structurally similar tert-butyl piperazine carboxylates .
Q. What are common purification challenges for tert-butyl-protected azetidine derivatives, and how are they addressed?
- Methodological Answer : Key issues include:
- Hydrolysis of the tert-butyl group : Avoid aqueous workups at high pH or elevated temperatures. Use anhydrous solvents and mild bases (e.g., NaHCO₃ instead of NaOH) .
- Byproduct formation : Monitor for debromination (via GC-MS) or azetidine ring-opening (via TLC with ninhydrin staining) .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in proposed structures of intermediates or analogs?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) provides unambiguous bond lengths (e.g., C-Br ~1.9 Å, C-Cl ~1.7 Å) and torsion angles. For example, SCXRD of tert-butyl piperazine carboxylates confirmed deviations in dihedral angles (~15°) due to steric hindrance from the tert-butyl group . Such data can validate computational models (DFT) or correct misinterpretations of NMR splitting patterns.
Q. What mechanistic insights guide the suppression of side reactions during functionalization of the azetidine ring?
- Methodological Answer : Side reactions (e.g., azetidine ring strain-induced polymerization) are mitigated by:
- Low-temperature reactions (−20°C to 0°C) to reduce kinetic side pathways.
- Protecting group strategies : Use Boc (tert-butyl) instead of Fmoc to minimize steric clashes during substitutions .
- Additives : Include radical scavengers (e.g., BHT) in halogenation steps to prevent undesired radical coupling .
Q. How does the steric bulk of the tert-butyl group influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The tert-butyl group hinders axial coordination in transition-metal-catalyzed reactions (e.g., Suzuki-Miyaura). Computational studies (DFT) on similar systems show reduced electron density at the azetidine nitrogen, lowering catalyst poisoning but increasing reaction times. Optimize with bulky ligands (XPhos) and higher catalyst loadings (5–10 mol% Pd) .
Q. What stability studies are critical for long-term storage of halogenated azetidine derivatives?
- Methodological Answer : Conduct accelerated degradation studies under:
- Thermal stress (40–60°C for 1–4 weeks): Monitor via HPLC for decomposition products (e.g., free azetidine or phenolic byproducts).
- Light exposure : UV-vis spectroscopy tracks bromine loss (λmax shifts from 280 nm to <250 nm) . Store in amber vials under inert gas (Ar/N₂) at −20°C .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported yields for similar azetidine carboxylate syntheses?
- Methodological Answer : Variability arises from:
- Solvent polarity : Lower-polarity solvents (toluene vs. DMF) favor tert-butyl group stability but slow reaction kinetics.
- Workup protocols : Aqueous extraction removes polar byproducts but risks hydrolysis. Cross-reference methods from tert-butyl diazepane (61% yield with Et₃N additive) vs. tert-butyl piperazine (43% without additives) .
Methodological Tables
Key Citations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
